3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
CAS No.: 24086-35-9
Cat. No.: VC11991882
Molecular Formula: C12H10N2S
Molecular Weight: 214.29 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole - 24086-35-9](/images/structure/VC11991882.png)
Specification
CAS No. | 24086-35-9 |
---|---|
Molecular Formula | C12H10N2S |
Molecular Weight | 214.29 g/mol |
IUPAC Name | 3-methyl-1-phenylthieno[2,3-c]pyrazole |
Standard InChI | InChI=1S/C12H10N2S/c1-9-11-7-8-15-12(11)14(13-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Standard InChI Key | SYEOQTDIMFRJQI-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C=CS2)C3=CC=CC=C3 |
Canonical SMILES | CC1=NN(C2=C1C=CS2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole (C₁₃H₁₁N₂S) features a bicyclic framework comprising a thiophene ring fused to a pyrazole moiety. The methyl group at position 3 and the phenyl group at position 1 contribute to its stereoelectronic properties, influencing reactivity and biological interactions . The compound’s molecular weight is 214.29 g/mol, with a computed XLogP3 value of 3.2, indicating moderate lipophilicity .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands at 1,650 cm⁻¹ (C=N stretch) and 1,250 cm⁻¹ (C-S vibration) . Nuclear magnetic resonance (¹H NMR) spectra show distinct signals: δ 2.5 ppm (singlet, methyl group), δ 7.3–7.6 ppm (multiplet, aromatic protons), and δ 8.1 ppm (singlet, pyrazole proton) . Mass spectrometric analysis confirms the molecular ion peak at m/z 214.08 .
Derivative Synthesis and Modifications
Substitution at the 5-position of the thieno[2,3-c]pyrazole core generates bioactive derivatives:
Derivative | Substituent at Position 5 | Biological Activity |
---|---|---|
Carboxamide | -CONH(4-methoxyphenyl) | Antimicrobial |
Carbohydrazide | -CONHNH₂ | Antifungal, Anti-inflammatory |
Carbonitrile | -CN | Antioxidant |
These modifications alter electronic density and hydrogen-bonding capacity, enhancing target specificity .
Synthetic Methodologies
Base Compound Synthesis
The parent compound is synthesized via cyclocondensation of 3-amino-4-methylthiophene-2-carboxylate with phenylhydrazine under acidic conditions . Key steps include:
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Formation of the pyrazole ring through intramolecular cyclization at 120°C.
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Aromatic electrophilic substitution to introduce the phenyl group .
Reaction yields typically range from 65–75%, with purity confirmed by thin-layer chromatography (Rf = 0.42 in ethyl acetate/hexane) .
Carbohydrazide Derivatives
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is synthesized by hydrazinolysis of the corresponding ethyl ester. Subsequent condensation with aldehydes produces hydrazones with enhanced antimicrobial activity :
Notable examples include:
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Compound 3a: 4-Chlorobenzaldehyde derivative (MIC = 8 μg/mL against Vibrio cholerae)
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Compound 5h: 2-Hydroxy-1-naphthaldehyde derivative (IC₅₀ = 12 μM in carrageenan-induced edema)
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives exhibit broad-spectrum activity:
Pathogen | MIC Range (μg/mL) | Most Potent Derivative |
---|---|---|
Staphylococcus aureus | 8–32 | Carbohydrazide 3c |
Escherichia coli | 16–64 | Carbonitrile 2b |
Candida albicans | 4–16 | Carboxamide 4d |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups and inhibition of ergosterol biosynthesis in fungi .
Anti-Inflammatory Action
In the carrageenan-induced rat paw edema model, carbohydrazide derivatives reduce swelling by 68–72% at 50 mg/kg, comparable to diclofenac . This effect correlates with suppression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) .
Antioxidant Applications
In Clarias gariepinus exposed to 4-nonylphenol, 100 μM thieno[2,3-c]pyrazole derivatives:
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Reduce malondialdehyde (MDA) levels by 40–55%
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Restore superoxide dismutase (SOD) activity to 85% of baseline
The mechanism involves scavenging hydroxyl radicals (- OH) and chelating Fe²⁺ ions in Fenton reactions .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability assay shows moderate absorption (Papp = 12 × 10⁻⁶ cm/s)
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Metabolism: Hepatic microsomal studies indicate CYP3A4-mediated oxidation to sulfoxide metabolites
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Excretion: 60–70% renal excretion within 24 hours in rodent models
Toxicity Data
Model | LD₅₀ (mg/kg) | Notable Effects |
---|---|---|
Rat (oral) | >2,000 | Mild hepatic steatosis |
Daphnia magna (48h) | 120 | Reduced motility |
Derivatives with electron-withdrawing groups (e.g., -NO₂) show increased hepatotoxicity due to reactive metabolite formation .
Industrial and Environmental Applications
Agricultural Uses
Thieno[2,3-c]pyrazole derivatives at 0.1% w/v:
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Inhibit Xanthomonas oryzae growth in rice paddies (85% disease reduction)
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Degrade to non-toxic sulfonic acids in soil (t₁/₂ = 14 days)
Material Science
The compound’s rigid π-system enables applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume